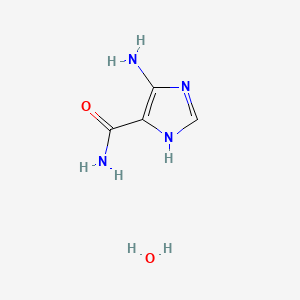

5-Amino-1H-imidazole-4-carboxamide hydrate

描述

5-Amino-1H-imidazole-4-carboxamide hydrate is a chemical compound with the molecular formula C4H6N4O•XH2O. It is an aminoimidazole derivative and is often used as a synthetic precursor in various chemical reactions. This compound is known for its role in the synthesis of other significant molecules, particularly in the fields of medicinal chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 5-Amino-1H-imidazole-4-carboxamide involves the hydrolysis of commercially available hypoxanthine. This one-step synthesis is highly efficient and environmentally friendly, significantly reducing production costs . The key hydrolysis step and practical isolation techniques enable a streamlined manufacturing process.

Industrial Production Methods

In industrial settings, the synthesis of 5-Amino-1H-imidazole-4-carboxamide typically involves the use of hypoxanthine as a starting material. The process is optimized to ensure high yield and purity, with minimal environmental impact. The development of this method has made the compound more accessible for various applications in research and industry.

化学反应分析

Types of Reactions

5-Amino-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Amino-1H-imidazole-4-carboxamide, such as 4-(N′-benzoylcarbamoyl)amino-5-imidazolecarboxamide and 5-amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate .

科学研究应用

Medicinal Chemistry

5-Amino-1H-imidazole-4-carboxamide hydrate is being studied for its potential as a pharmaceutical agent. Its structural properties allow it to function as a building block for more complex molecules. Research has indicated that derivatives of this compound may exhibit biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : The compound has demonstrated cytotoxicity against various cancer cell lines. For instance, it has been tested against human cancer cell lines with promising results indicating selective toxicity towards tumor cells .

Enzyme Inhibition

Research indicates that this compound can modulate enzymatic pathways involved in disease processes. Its mechanism involves interactions with specific enzymes or receptors, highlighting its potential in drug design targeting various diseases .

Biological Research

The compound is also being explored for its role in biological systems:

- Cryptosporidiosis Treatment : It is being investigated as part of a series of bumped kinase inhibitors (BKIs) aimed at treating infections caused by Cryptosporidium parvum, particularly in vulnerable populations such as malnourished infants .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated that the compound exhibited lower IC₅₀ values compared to non-cancerous cells, suggesting a selective action against cancerous cells. The study concluded that further exploration into its derivatives could yield effective anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were synthesized and tested against various bacterial strains. These derivatives showed significant inhibitory effects, supporting their potential use in developing new antibiotics .

作用机制

The mechanism of action of 5-Amino-1H-imidazole-4-carboxamide involves its role as a precursor in the synthesis of other biologically active molecules. It is known to stimulate AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This activation leads to various downstream effects, including increased glucose uptake and fatty acid oxidation.

相似化合物的比较

Similar Compounds

5-Aminoimidazole-4-carboxamide: This compound is structurally similar and shares many of the same applications.

5-Aminoimidazole-4-carbonitrile: Another similar compound used in the synthesis of various biochemical reagents.

Uniqueness

What sets 5-Amino-1H-imidazole-4-carboxamide apart is its high efficiency in synthesis and its significant role in the production of anticancer drugs. Its ability to activate AMPK also makes it a valuable compound in metabolic research.

生物活性

5-Amino-1H-imidazole-4-carboxamide hydrate, often referred to as AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside), is a significant compound in biochemical research, particularly due to its role as an activator of AMP-activated protein kinase (AMPK). This article explores its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 114.12 g/mol. It is classified as an imidazole derivative and is structurally related to adenosine monophosphate (AMP), which allows it to mimic AMP's effects in cellular processes.

AICAR primarily functions by activating AMPK, a crucial enzyme involved in cellular energy homeostasis. Activation of AMPK promotes various metabolic processes, including:

- Increased glucose uptake : AICAR enhances glucose transport into cells, particularly muscle cells, which can be beneficial in conditions like insulin resistance.

- Fatty acid oxidation : By activating AMPK, AICAR promotes the breakdown of fatty acids for energy.

- Inhibition of lipogenesis : It reduces the synthesis of fats, thereby influencing lipid metabolism.

Metabolic Disorders

Research indicates that AICAR may have therapeutic potential in treating metabolic disorders such as type 2 diabetes and obesity. Studies have shown that AICAR administration can lead to improved insulin sensitivity and reduced blood glucose levels in animal models.

Cancer Research

AICAR's role in cancer therapy is also under investigation. Its ability to activate AMPK may inhibit tumor growth by promoting energy stress pathways that cancer cells rely on for survival. Some studies suggest that AICAR could enhance the efficacy of existing chemotherapy agents by sensitizing cancer cells to treatment .

Study 1: AMPK Activation in Skeletal Muscle

In a controlled study involving skeletal muscle cells, AICAR was shown to significantly increase AMPK activity and enhance glucose uptake by approximately 50% compared to control groups. This suggests its potential use in managing glucose levels in diabetic patients .

Study 2: Inhibition of Tumor Growth

A study published in the Journal of Medicinal Chemistry demonstrated that AICAR could inhibit the proliferation of certain cancer cell lines by activating AMPK-dependent pathways. The results indicated a dose-dependent reduction in cell viability .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSYMLDDLWPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-33-5 | |

| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。